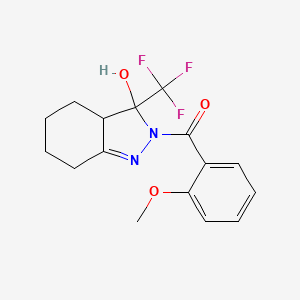![molecular formula C11H12O4S B4885056 4-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4885056.png)
4-[(1-carboxypropyl)thio]benzoic acid
描述
4-[(1-carboxypropyl)thio]benzoic acid, commonly known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPBA is a thiol-containing compound that is used as a reagent in organic synthesis and as a probe in biochemical assays.
科学研究应用
CPBA has been extensively used in scientific research for various applications. One of the most significant applications of CPBA is in the field of organic synthesis. CPBA is a versatile reagent that can be used for the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. CPBA has also been used for the synthesis of various heterocyclic compounds, including benzothiazoles and benzimidazoles.
In addition to its applications in organic synthesis, CPBA has also been used as a probe in biochemical assays. CPBA can react with thiol-containing amino acids, such as cysteine and glutathione, to form stable adducts. This property of CPBA has been used to study the redox status of cells and tissues and to measure the levels of glutathione in biological samples.
作用机制
The mechanism of action of CPBA is based on its ability to react with thiol-containing compounds. CPBA can form adducts with thiol-containing amino acids, such as cysteine and glutathione, by undergoing a nucleophilic substitution reaction. The resulting adducts are stable and can be detected by various spectroscopic techniques. The reaction between CPBA and thiol-containing compounds is pH-dependent and occurs rapidly at neutral to alkaline pH.
Biochemical and Physiological Effects:
CPBA has been shown to have various biochemical and physiological effects. CPBA can induce oxidative stress in cells by depleting the levels of glutathione, which is an important antioxidant. CPBA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. In addition, CPBA has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of CPBA is its versatility as a reagent in organic synthesis. CPBA can be used for the oxidation of various functional groups, making it a useful tool for synthetic chemists. CPBA is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of CPBA in lab experiments. CPBA can be toxic to cells at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, the reaction between CPBA and thiol-containing compounds is pH-dependent, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of CPBA in scientific research. One potential application of CPBA is in the development of new drugs for the treatment of various diseases. CPBA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Another future direction for the use of CPBA is in the study of redox signaling pathways. CPBA can be used to measure the levels of glutathione in cells and tissues, which can provide insights into the redox status of cells and their response to oxidative stress.
Conclusion:
In conclusion, CPBA is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. CPBA can be synthesized through a multi-step process starting from commercially available 4-chlorobenzoic acid. CPBA has been extensively used in scientific research for various applications, including organic synthesis and biochemical assays. The mechanism of action of CPBA is based on its ability to react with thiol-containing compounds. CPBA has various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. While there are limitations to the use of CPBA in lab experiments, there are also several future directions for its use in scientific research.
属性
IUPAC Name |
4-(1-carboxypropylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLPMHRAJMQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)
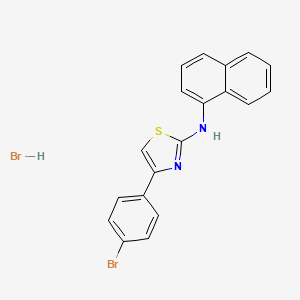
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4885006.png)
![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
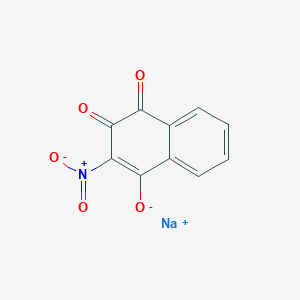
![methyl 3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885017.png)
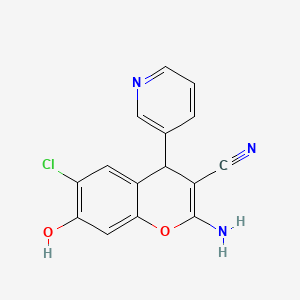
![2,6-bis{4-[(4-aminophenyl)sulfonyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4885037.png)

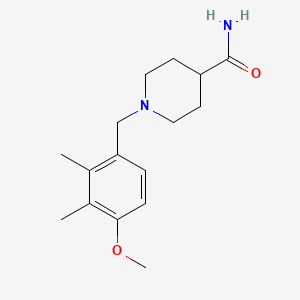
![3-(2-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4885047.png)
![1-(3-chlorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885053.png)
